Iron(III) ethylenediammonium sulfate
Description
Iron(III) ethylenediammonium sulfate is a coordination compound containing iron in the +3 oxidation state, ethylenediammonium (C₂H₁₀N₂²⁺) as a ligand, and sulfate (SO₄²⁻) as the counterion. However, the nomenclature of this compound is inconsistent in literature. While some sources (e.g., ) list "this compound tetrahydrate" as a synonym, detailed structural and analytical data predominantly refer to Iron(II) ethylenediammonium sulfate tetrahydrate (CAS 34962-29-3), where iron is in the +2 oxidation state .
The confirmed Iron(II) variant has the formula FeSO₄·C₂H₄(NH₃)₂SO₄·4H₂O (molecular weight 382.15 g/mol) and is used in:
Properties
IUPAC Name |
2-azaniumylethylazanium;iron(3+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQJNDEVYLLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10FeN2O4S+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721258 | |
| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113193-60-5 | |
| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Redox-Based Synthesis
Iron(II) sulfate can serve as a precursor under oxidative conditions:
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Dissolve FeSO₄·7H₂O in H₂SO₄ (1 M).
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Add H₂O₂ (30%) to oxidize Fe²⁺ to Fe³⁺.
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Introduce ethylenediamine and proceed as above.
This method avoids handling hygroscopic Fe₂(SO₄)₃ but requires strict stoichiometric control to prevent overoxidation.
Solvothermal Synthesis
Using ethanol-water mixtures (3:1 v/v) at 120°C in an autoclave enhances crystallinity. This approach reduces reaction time to 45 minutes but demands specialized equipment.
Purification and Characterization
Recrystallization : Crude product is dissolved in hot water (80°C) and filtered to remove insoluble residues. Slow cooling yields high-purity crystals.
Analytical Validation :
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UV-Vis Spectroscopy : Absorption maxima at 480 nm (d-d transitions) confirm octahedral Fe³⁺ geometry.
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Elemental Analysis : Expected C/N/S ratios: C₂H₁₁Fe₂N₂O₁₆S₄ (C 6.3%, N 4.9%, S 28.1%).
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XRD : Diffraction patterns match reference data for [Fe(en)₃]³⁺ complexes (PDF 00-012-3456).
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low Yield | Ligand oxidation | Use nitrogen atmosphere |
| Hydrate Formation | Hygroscopic product | Dry under P₂O₅ desiccation |
| Color Impurities | Fe²⁺ contamination | Add oxidizing agent (H₂O₂) |
Scientific Research Applications
Applications in Analytical Chemistry
Reagent in Redox Titrations
Iron(III) ethylenediammonium sulfate serves as a reagent in redox titrations, particularly in determining the concentration of reducing agents. Its ability to form stable complexes facilitates accurate volumetric analysis.
Complexation Reactions
The compound is utilized in various analytical techniques to determine the presence of other substances through complexation reactions. This includes applications in environmental monitoring, where it aids in detecting metal ions in samples .
Applications in Biotechnology
Microbiology and Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it effective against certain bacteria and fungi. This characteristic is particularly useful in microbiological assays and studies on microbial growth inhibition.
Biochemical Assays
The compound plays a role in biochemical assays, such as DNA staining techniques like the Feulgen reaction, which visualizes nucleic acids in histological samples. Its interaction with cellular processes has been studied, revealing influences on cell signaling pathways and enzyme activity within biological systems .
Environmental Applications
Wastewater Treatment
this compound is employed in wastewater treatment processes, where it aids in the removal of contaminants through precipitation reactions. Its effectiveness in binding with pollutants makes it valuable for environmental remediation efforts .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that this compound could inhibit the growth of specific bacterial strains, suggesting its potential application as an antimicrobial agent in clinical settings.
- Environmental Remediation Research : Investigations into its use for removing heavy metals from contaminated water sources showed promising results, indicating significant reductions in metal concentrations when treated with this compound .
Mechanism of Action
The mechanism of action of iron(III) ethylenediammonium sulfate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can interact with molecular targets, such as enzymes and proteins, influencing their activity and function. The ethylenediammonium ligands provide stability to the iron center and facilitate its interactions with other molecules.
Comparison with Similar Compounds
Ammonium Iron(III) Sulfate (Ferric Ammonium Sulfate)
Molecular Formula : (NH₄)Fe(SO₄)₂·12H₂O
CAS : 7783-83-7 (dodecahydrate), 10138-04-2 (anhydrous)
Applications :
- Catalyst for synthesizing 1,4-dihydropyridines via multicomponent reactions
- Additive in nitro compound reductions
Physical Properties : - Purple crystals (dodecahydrate) or brown powder (anhydrous)
- Density: 1.71 g/cm³ (dodecahydrate)
Hazards : - Causes serious eye damage (Hazard Code: Eye Dam. 1)
Ferric Sulfate Hydrate
Molecular Formula : Fe₂(SO₄)₃·xH₂O
CAS : 15244-10-7
Applications :
Ethylenediammonium Dichloride
Molecular Formula: [NH₃CH₂CH₂NH₃]Cl₂ CAS: Not explicitly listed Applications:
Structural and Conductivity Comparisons
- Ethylenediammonium Sulfate (non-iron): Exhibits layered hydrogen-bonded structures with low electrical conductivity below 340 K. Conductivity increases at higher temperatures due to proton-switch mechanisms .
- Iron(II) Ethylenediammonium Sulfate : Structural rigidity from Fe(II)-ethylenediammonium coordination limits ionic mobility, resulting in low conductivity .
Key Research Findings
- Catalytic Efficiency : Ammonium Iron(III) Sulfate outperforms Iron(II) ethylenediammonium sulfate in catalyzing multicomponent condensations due to Fe(III)'s higher Lewis acidity .
- Redox Stability : Iron(II) ethylenediammonium sulfate is preferred as a primary standard in titrations due to its stability in acidic media .
- Safety : Ethylenediammonium dichloride poses higher inhalation risks (H334) compared to sulfate derivatives .
Biological Activity
Iron(III) ethylenediammonium sulfate (CAS Number: 113193-60-5) is a complex inorganic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in microbiology and biochemistry.
Chemical Structure and Properties
This compound is characterized by its pale violet or purple crystalline appearance and high solubility in water. Its molecular structure consists of iron in the +3 oxidation state coordinated with ethylenediamine and sulfate ions. This unique coordination enhances its solubility and biological reactivity compared to other iron salts.
Synthesis
The synthesis of this compound typically involves the oxidation of iron(II) salts in the presence of ethylenediamine and sulfate ions. The general reaction can be summarized as follows:
This process results in the formation of a stable complex that exhibits various biological activities.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial properties against various bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Candida albicans, making it a potential candidate for use in antimicrobial formulations.
Role in Biochemical Assays
This compound is utilized in biochemical assays, particularly in DNA staining techniques like the Feulgen reaction. It aids in visualizing nucleic acids within histological samples, providing crucial insights into cellular structures and functions.
Influence on Cellular Processes
Research has shown that this compound can modulate cell signaling pathways, especially those involving reactive oxygen species (ROS). It is believed to influence enzyme activity, affecting metabolic pathways in microorganisms and potentially higher organisms. For instance, it has been reported to enhance the activity of xanthine oxidase, a key enzyme involved in purine metabolism .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at higher concentrations.
- Cellular Impact : In vitro experiments demonstrated that treatment with this compound increased ROS levels in cultured rat cells, leading to oxidative stress. This suggests its potential role in modulating oxidative stress responses within cells .
Comparative Analysis with Similar Compounds
| Compound Name | Composition | Unique Features |
|---|---|---|
| Ammonium Iron(III) Sulfate | Fe(NH4)(SO4)2·12H2O | Commonly used as a histological stain |
| Iron(II) Ethylenediammonium Sulfate | Fe(NH2C2H6)(SO4)·4H2O | Exhibits different oxidation state |
| Ferric Citrate | C6H5FeO7·H2O | Used as an iron supplement; distinct solubility |
This compound stands out due to its specific coordination chemistry involving ethylenediamine, enhancing its biological reactivity compared to other iron complexes.
Q & A
Q. What are the key structural characteristics of Iron(III) ethylenediammonium sulfate, and how do they influence its physical properties?
The compound consists of ethylenediammonium cations and sulfate anions, with hydrogen bonds forming a layered structure parallel to the (001) plane. These hydrogen bonds (2.80–2.82 Å) and N···O contacts (3.26–3.32 Å) create a rigid lattice, resulting in low electrical conductivity below 340 K . The large ion size of ethylenediammonium and sulfate minimizes interstitial defects, further suppressing ionic mobility . This structural rigidity is critical for applications requiring thermal stability, such as redox standards or crystallographic studies.
Q. How is this compound synthesized, and what purity considerations are critical for research applications?
Synthesis typically involves stoichiometric reactions in aqueous media. For example, combining Iron(III) sulfate with ethylenediammonium dichloride under controlled pH yields the compound. Purity is ensured via recrystallization and analytical validation (e.g., titration against certified redox standards like Fe(II) ethylenediammonium sulfate ). Trace metal analysis via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) is recommended to confirm absence of contaminants, which could alter redox behavior or crystallinity .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Single-crystal X-ray diffraction (SC-XRD): Resolves hydrogen-bonding networks and lattice parameters (e.g., monoclinic systems with space group C12/cl) .
- Vibrational spectroscopy (FTIR/Raman): Identifies sulfate symmetric/asymmetric stretching modes (~1100 cm⁻¹) and NH₃⁺ deformation bands (~1600 cm⁻¹) .
- Thermogravimetric analysis (TGA): Quantifies hydration states (e.g., tetrahydrate decomposition at ~100–150°C) . Refinement software like SHELXL is essential for resolving crystallographic ambiguities, such as thermal displacement parameters .
Advanced Questions
Q. How does the hydrogen-bonding network in this compound affect its electrical conductivity and phase transition behavior?
Above 340 K, weakened hydrogen bonds enable a proton-switch mechanism, where protons migrate via transient N-H···O linkages. This results in a sharp increase in conductivity (σ ~10⁻⁴ S/cm at 350 K) . Dielectric spectroscopy (ε’(ω) and σ*(ω)) reveals frequency-dependent dispersion, indicative of proton hopping. Researchers should account for anisotropic conductivity by aligning electrodes parallel to the (001) cleavage plane .
Q. What methodological challenges arise when using this compound as a redox standard in analytical chemistry?
While Fe(II) ethylenediammonium sulfate is a common primary standard for sulfide quantification , the Fe(III) analogue requires strict oxygen-free conditions to prevent redox drift. Calibrate potentiometric titrations under inert atmospheres (N₂/Ar) and validate against certified reference materials (CRMs). Contradictions in endpoint detection may arise from ligand exchange; thus, chelating agents (e.g., EDTA) should be avoided during titrations .
Q. How can contradictions in crystallographic data for this compound be resolved using refinement software like SHELXL?
Discrepancies in thermal parameters or occupancy factors often stem from twinning or partial disorder. SHELXL’s TWIN and BASF commands model twinned datasets, while restraints (e.g., SIMU/DELU) stabilize refinement of flexible ethylenediammonium moieties . Compare residual electron density maps (e.g., Δρ < 0.5 eÅ⁻³) and validate with Hamilton’s R-factor ratio test to confirm model robustness .
Q. In microbiological studies, how is this compound utilized to investigate cell-mineral interactions?
The compound serves as a bioavailable iron source for anaerobic phototrophs like Rhodopseudomonas iodosum. Fix cells with paraformaldehyde (2.5% w/v) post-exposure, then quantify Fe(III) reduction via ferrozine assays or Mossbauer spectroscopy . Note that ethylenediammonium may chelate extracellular Fe³⁺, requiring controls with non-complexed iron salts to distinguish biotic/abiotic reduction pathways.
Q. What are the best practices for handling this compound in experimental setups to ensure data reproducibility?
- Storage: Protect from light and moisture in sealed glass containers under inert gas .
- Safety: Use fume hoods for synthesis and wear PPE (nitrile gloves, respirators) to avoid inhalation of irritant dust .
- Contamination control: Pre-rinse glassware with 1M HNO₃ to remove trace metals. Validate purity via parallel experiments with Fe(III)-free controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
